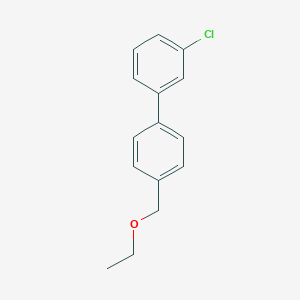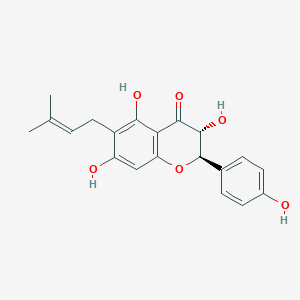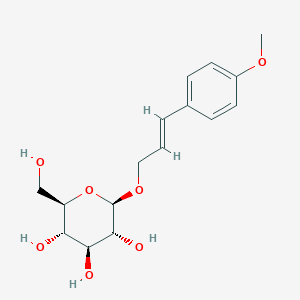
3-(2-Hydroxyphenoxy)propane-1,2-diol
Descripción general
Descripción
“3-(2-Hydroxyphenoxy)propane-1,2-diol” is a heterocyclic organic compound with the molecular formula C9H12O4 . It is also known by other names such as Guaifenesin M (des-methyl), 3-(o-Hydroxyphenoxy)-1,2-propanediol, and 1,2-Propanediol, 3-(o-hydroxyphenoxy)- .
Molecular Structure Analysis
The molecular weight of “3-(2-Hydroxyphenoxy)propane-1,2-diol” is 184.189 g/mol . The canonical SMILES structure is C1=CC=C(C(=C1)O)OCC(CO)O . The InChI Key is YFTRBASNPFHPAJ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“3-(2-Hydroxyphenoxy)propane-1,2-diol” has a boiling point of 393.4ºC at 760 mmHg and a flash point of 191.7ºC . Its density is 1.313g/cm³ . The compound has 4 H-Bond acceptors and 3 H-Bond donors .
Aplicaciones Científicas De Investigación
Inclusion Ability and Crystal Structure : A study by Toda et al. (1988) discovered that the compound 2,2-di(p-hydroxyphenyl)propane, related to 3-(2-Hydroxyphenoxy)propane-1,2-diol, exhibits high inclusion ability towards phenols, amines, and hydrazines. Its crystal structure was found to show centrosymmetric cyclic dimeric units consolidated by O-HN hydrogen bonding (Toda, Tanaka, Hyoda, & Mak, 1988).
Crystallization of Chiral Compounds : Zakharychev et al. (2006) researched the crystallization of chiral compounds like 3-(2-R-phenoxy)propane-1,2-diol and found that it leads to racemates and racemic conglomerates. This was observed in phenoxy- and 2-fluorophenoxy-containing compounds (Zakharychev, Lazarev, Bredikhina, & Bredikhin, 2006).
Asymmetric Dihydroxylation : Bredikhina et al. (2014) found that asymmetric dihydroxylation of mono nitrophenyl allyl ethers leads to non-racemic 3-(nitrophenoxy)-propane-1,2-diols. The predominant enantiomer configuration was found to be opposite to the ortho-nitrophenyl derivative (Bredikhina, Kurenkov, Antonovich, Pashagin, & Bredikhin, 2014).
Synthesis for Immobilised Chelatants : Tyman and Payne (2006) demonstrated that phenolic propane-1, 2- and 1, 3-diols can be synthesized using various methods, providing intermediates for borate anion immobilisation in immobilised chelatants (Tyman & Payne, 2006).
Copper(II) Coordination Compounds : Gulea et al. (2013) researched copper(II) coordination compounds with substituted 3-[(2-hydroxyphenyl)methylidene]amino-propane-1,2-diols, finding potential for efficient and environmentally friendly production of copper-based materials (Gulea, Chumakov, Graur, & Tsapkov, 2013).
Vibrational Analysis : Sinha et al. (2011) found good agreement between experimental and calculated normal modes for 3-(2-methoxyphenoxy) propane-1,2-diol. Their study on frontier orbital and molecular electrostatic potential surface aided in understanding its active sites (Sinha, Kumar, Narayan, Srivastava, & Prasad, 2011).
Propiedades
IUPAC Name |
3-(2-hydroxyphenoxy)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-5-7(11)6-13-9-4-2-1-3-8(9)12/h1-4,7,10-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTRBASNPFHPAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941656 | |
| Record name | 3-(2-Hydroxyphenoxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyphenoxy)propane-1,2-diol | |
CAS RN |
19826-87-0 | |
| Record name | 1,2-Propanediol, 3-(o-hydroxyphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019826870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Hydroxyphenoxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was 3-(2-Hydroxyphenoxy)propane-1,2-diol identified as an impurity?
A1: 3-(2-Hydroxyphenoxy)propane-1,2-diol was identified as an unknown impurity during the development of a stability-indicating HPLC method for a cough syrup formulation. This method aimed to simultaneously determine the active ingredients guaifenesin, terbutaline sulfate, and bromhexine hydrochloride, alongside potential impurities. []
Q2: What is noteworthy about the structure of 3-(2-Hydroxyphenoxy)propane-1,2-diol?
A2: While not directly mentioned in the provided abstracts, one paper mentions that 3-(2-Hydroxyphenoxy)propane-1,2-diol exhibits a unique case of spontaneous resolution among aryl glycerol ethers. [] This implies that the compound can crystallize into enantiomerically pure crystals from a racemic mixture without external intervention, a phenomenon of interest in various chemical fields.
Q3: Can you elaborate on the analytical method used to detect 3-(2-Hydroxyphenoxy)propane-1,2-diol?
A3: A reversed-phase HPLC method was employed to detect and quantify 3-(2-Hydroxyphenoxy)propane-1,2-diol. This method utilized a Wakosil II column and a mobile phase composed of phosphate buffer (pH 3.0) and acetonitrile. The method demonstrated the ability to separate and quantify the impurity alongside the active ingredients and other known impurities. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



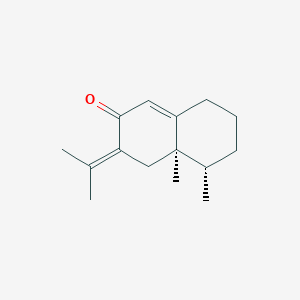
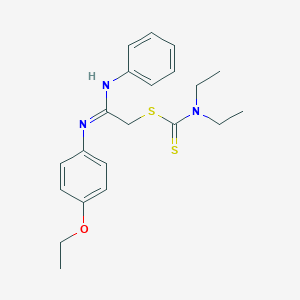
![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester](/img/structure/B26737.png)
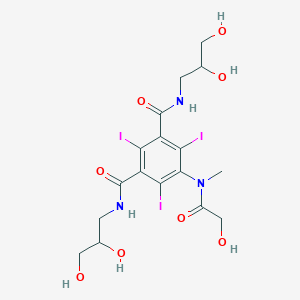


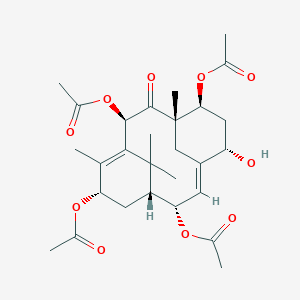
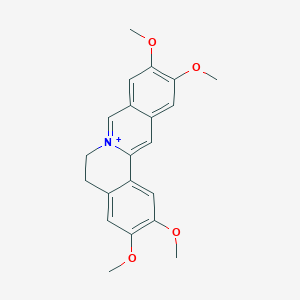
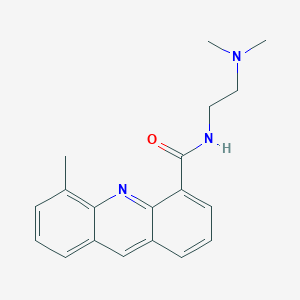
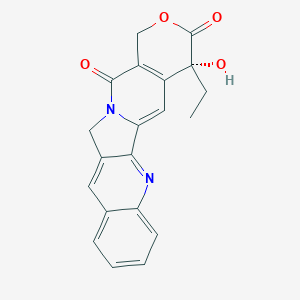
![5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B26766.png)
